N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
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Overview
Description
The compound “N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the compound , involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde afforded 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile, which in turn reacted with a series of 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives attached to pyrazole scaffold at position 3 .Chemical Reactions Analysis
The compound 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile, which is similar to the compound , has shown reactivity towards active methylene derivatives, including malononitrile and ethyl cyanoacetate .Scientific Research Applications
Synthesis and Biological Evaluation
- Research has led to the synthesis of novel compounds, including those with structures similar to the specified compound, aiming at anti-inflammatory and antimicrobial activities. For example, derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and evaluated for their anti-inflammatory activity, with some showing significant results (K. Sunder & Jayapal Maleraju, 2013).
- Another study focused on the synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography, indicating the potential application in neurodegenerative disorder imaging (C. Fookes et al., 2008).
Antioxidant and Anticancer Activities
- Novel fluoro-substituted compounds have been investigated for their anticancer activities, showcasing the diverse therapeutic potential of such molecules. A study on 6-Fluorobenzo[b]pyran-4-one derivatives highlighted their significant anticancer activity against lung cancer cell lines at low concentrations, emphasizing the utility of fluoro-substituted molecules in cancer treatment (A. G. Hammam et al., 2005).
- Additionally, computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives, including studies for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrated the multifaceted applications of these compounds in drug development (M. Faheem, 2018).
Environmental and Analytical Applications
- The detection of herbicides and their degradates in natural water highlights the environmental relevance of related compounds. An analysis of dimethenamid and flufenacet, along with their sulfonic and oxanilic acid degradates, showcases the applicability of similar compounds in environmental science, particularly in the analysis and detection of pollutants (L. Zimmerman et al., 2002).
Future Directions
The compound “N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide” and similar compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, future research could focus on exploring the potential applications of these compounds in various fields of science .
Mechanism of Action
Target of Action
Similar compounds have been found to targethuman estrogen alpha receptor (ERα) . The ERα is a nuclear receptor that is activated by the sex hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
This can lead to the activation or repression of genes involved in cell growth and differentiation .
Biochemical Pathways
These pathways can have downstream effects on cell proliferation and survival .
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially enhance its bioavailability, as fluorinated compounds are often used in medicinal chemistry to increase the binding affinity of the protein-ligand complex .
Result of Action
These effects can include changes in cell growth, differentiation, and survival .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-13-6-8-14(9-7-13)23-19(16-11-27(25)12-17(16)22-23)21-18(24)10-26-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBKNNBWALETGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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